molecular formula C8H12O6 B2706796 3-Ethoxycarbonylpentanedioic acid CAS No. 2109252-96-0

3-Ethoxycarbonylpentanedioic acid

Cat. No. B2706796
CAS RN: 2109252-96-0
M. Wt: 204.178
InChI Key: LSGVTQNLNBOTEX-UHFFFAOYSA-N
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Description

3-Ethoxycarbonylpentanedioic acid, also known as ethylmalonic acid, is a dicarboxylic acid with a molecular formula C7H10O6 . It is a white crystalline powder that is soluble in water and ethanol . This compound is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.


Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonylpentanedioic acid is represented by the chemical formula C8H12O6 . The canonical SMILES representation is CCOC(=O)C(CC(=O)O)CC(=O)O .


Physical And Chemical Properties Analysis

3-Ethoxycarbonylpentanedioic acid is a white crystalline powder that is soluble in water and ethanol . Its molecular weight is 204.18 g/mol .

Mechanism of Action

Target of Action

The compound is a chemical transformation product , and its specific targets within biological systems have not been extensively studied. More research is needed to identify the primary targets of 3-Ethoxycarbonylpentanedioic acid and their roles within the body.

Biochemical Pathways

The biochemical pathways affected by 3-Ethoxycarbonylpentanedioic acid are currently unknown As a chemical transformation product, it may potentially interact with various biochemical pathways, but specific pathways and their downstream effects have not been identified

properties

IUPAC Name

3-ethoxycarbonylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-2-14-8(13)5(3-6(9)10)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVTQNLNBOTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045257
Record name 3-(Ethoxycarbonyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2109252-96-0
Record name 3-(Ethoxycarbonyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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